
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate is an organic compound that features a unique combination of functional groups, including a dithiolane ring and a methanesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This reaction forms the dithiolane ring. The methanesulfonyl group can be introduced through a subsequent reaction with methanesulfonyl chloride under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.
化学反应分析
Types of Reactions
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming simpler thiol derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学研究应用
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.
作用机制
The mechanism by which Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate exerts its effects is largely dependent on its interactions with other molecules. The dithiolane ring can act as a chelating agent, binding to metal ions and affecting their reactivity. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
1,3-Dithiolane: A simpler compound with a similar dithiolane ring but lacking the methanesulfonyl group.
1,3-Dithiane: Another related compound with a six-membered ring containing two sulfur atoms.
Uniqueness
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate is unique due to the presence of both the dithiolane ring and the methanesulfonyl group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to simpler dithiolane or dithiane derivatives .
属性
CAS 编号 |
112809-79-7 |
|---|---|
分子式 |
C7H8O4S3 |
分子量 |
252.3 g/mol |
IUPAC 名称 |
methyl 2-(1,3-dithiol-2-ylidene)-2-methylsulfonylacetate |
InChI |
InChI=1S/C7H8O4S3/c1-11-6(8)5(14(2,9)10)7-12-3-4-13-7/h3-4H,1-2H3 |
InChI 键 |
AURPPEIRTAVNAZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=C1SC=CS1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)


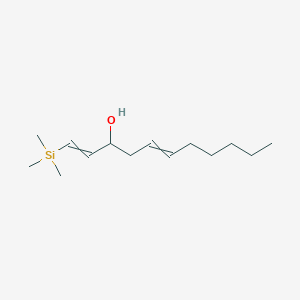
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)


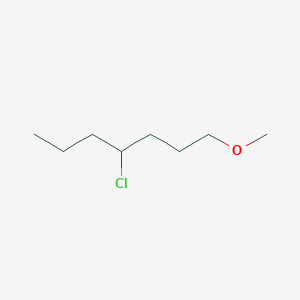
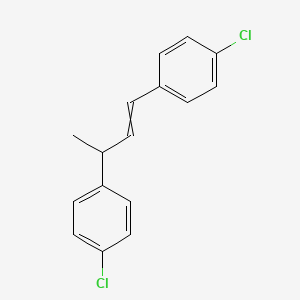
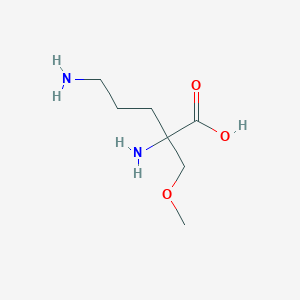
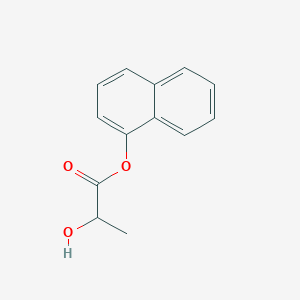
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
